![molecular formula C6H12O12S2 B10777485 2,3-DI-O-Sulfo-alpha-D-glucopyranose](/img/structure/B10777485.png)
2,3-DI-O-Sulfo-alpha-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose is a sulfated derivative of glucose, belonging to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety. The compound is characterized by the presence of two sulfate groups attached to the 2nd and 3rd carbon atoms of the glucose molecule, forming a highly sulfated structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose typically involves the selective sulfation of glucose derivatives. One common method includes the use of sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-sulfation and degradation of the glucose molecule .
Industrial Production Methods
Industrial production of this compound may involve similar sulfation techniques but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the product. Advanced purification techniques such as ion-exchange chromatography and crystallization are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of de-sulfated glucose derivatives.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, de-sulfated glucose derivatives, and various substituted glucose compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anticoagulant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations
Wirkmechanismus
The mechanism of action of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Di-O-Sulfo-Beta-D-Glucopyranose
- 3,6-Di-O-Sulfo-Alpha-D-Glucopyranose
- 2,3,6-Tri-O-Sulfo-Alpha-D-Glucopyranose
Uniqueness
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Compared to other sulfated glucose derivatives, it exhibits higher binding affinity to certain proteins and enzymes, making it a valuable compound in biochemical research and therapeutic applications .
Eigenschaften
Molekularformel |
C6H12O12S2 |
---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O12S2/c7-1-2-3(8)4(17-19(10,11)12)5(6(9)16-2)18-20(13,14)15/h2-9H,1H2,(H,10,11,12)(H,13,14,15)/t2-,3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
ORUZACWROKWTRH-DVKNGEFBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.